Diprotin A

Übersicht

Beschreibung

Diprotin A, also known as Ile-Pro-Ile, is a tripeptide compound that functions as an inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound helps to prolong the activity of these hormones, thereby enhancing insulin secretion and improving glycemic control .

Wissenschaftliche Forschungsanwendungen

Diprotin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Hydrolysereaktionen verwendet.

Biologie: Wird in der Forschung zur Enzyminhibition, insbesondere DPP-IV, eingesetzt, um seine Rolle im Glukosestoffwechsel und anderen physiologischen Prozessen zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Typ-2-Diabetes untersucht, indem die Aktivität von Inkretinhormonen gesteigert wird.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der Aktivität der Dipeptidylpeptidase IV (DPP-IV). Dieses Enzym ist für den Abbau von Inkretinhormonen verantwortlich, die eine Schlüsselrolle bei der Regulierung der Insulinausschüttung und der Glukosehomöostase spielen. Durch die Hemmung von DPP-IV verlängert this compound die Aktivität dieser Hormone, was zu einer gesteigerten Insulinausschüttung und einer verbesserten Blutzuckerkontrolle führt. Die molekularen Zielstrukturen von this compound umfassen das aktive Zentrum von DPP-IV, an das es bindet und so verhindert, dass das Enzym seine Substrate spaltet .

Ähnliche Verbindungen:

Diprotin B (Val-Pro-Leu): Ein weiterer Tripeptid-Inhibitor von DPP-IV mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Aminosäurezusammensetzung.

Sitagliptin: Ein niedermolekularer DPP-IV-Inhibitor, der klinisch zur Behandlung von Typ-2-Diabetes eingesetzt wird.

Vildagliptin: Ein weiterer niedermolekularer DPP-IV-Inhibitor mit einer ähnlichen therapeutischen Anwendung.

Einzigartigkeit von this compound: this compound ist unter den DPP-IV-Inhibitoren einzigartig durch seine Peptidnatur, die es ihm ermöglicht, die natürlichen Substrate des Enzyms genauer nachzuahmen. Dies kann zu einer spezifischeren und potenteren Hemmung führen als bei niedermolekularen Inhibitoren. Darüber hinaus bietet seine Tripeptidstruktur Möglichkeiten zur weiteren Modifikation und Optimierung für die therapeutische Verwendung .

Wirkmechanismus

Target of Action

Diprotin A primarily targets Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is a membrane-bound glycoprotein that is ubiquitously expressed and has diverse biological functions . It plays a crucial role in the degradation of incretin hormones, which are essential for the regulation of blood glucose levels .

Mode of Action

This compound acts as an inhibitor of DPP-IV . It inhibits the hydrolysis of incretins, thereby regulating blood glucose levels . This compound also induces Src and vascular endothelium-cadherin phosphorylation, increasing vascular permeability in the retina .

Biochemical Pathways

The inhibition of DPP-IV by this compound affects the incretin pathway . Incretins, such as glucagon-like peptide-1 (GLP-1), enhance insulin secretion and pancreatic β-cell proliferation . By inhibiting DPP-IV, this compound prevents the degradation of GLP-1, thus enhancing its antidiabetic role

Biochemische Analyse

Biochemical Properties

Diprotin A plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase IV (DPP-IV). This inhibition prevents the breakdown of GLP-1, a hormone that stimulates insulin secretion and inhibits glucagon release. This compound interacts with DPP-IV by binding to its active site, thereby blocking its enzymatic activity. This interaction is essential for maintaining higher levels of GLP-1 in the bloodstream, which is beneficial for individuals with type 2 diabetes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In insulin-secreting pancreatic β-cells, this compound enhances the secretion of insulin by preventing the degradation of GLP-1. This leads to improved glucose uptake and utilization by cells. Additionally, this compound influences cell signaling pathways, particularly the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway, which is involved in vascular leakage and endothelial cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of DPP-IV, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of GLP-1, allowing it to exert its effects on insulin secretion and glucose metabolism. This compound also induces the phosphorylation of Src and VE-cadherin in endothelial cells, which affects cell-cell junctions and vascular permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under specific storage conditions, such as -80°C for up to 2 years and -20°C for up to 1 year. In in vitro studies, this compound has been shown to induce vascular leakage by enhancing the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway over a period of 7 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a streptozotocin-induced diabetic retinopathy model in mice, this compound administered at a dosage of 70 μg/kg twice daily for 7 days increased the phosphorylation of Src and VE-cadherin, leading to vascular leakage. Higher doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism and insulin secretion. By inhibiting DPP-IV, this compound prevents the degradation of GLP-1, thereby enhancing its effects on insulin secretion and glucose uptake. This interaction with DPP-IV is crucial for maintaining glucose homeostasis and improving glycemic control in individuals with type 2 diabetes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In endothelial cells, this compound affects the localization and accumulation of Src and VE-cadherin, which are involved in cell-cell junctions and vascular permeability. These interactions are essential for the compound’s effects on vascular leakage and endothelial cell function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with DPP-IV and other biomolecules. This compound’s activity and function are influenced by its localization, as it needs to be in proximity to DPP-IV to exert its inhibitory effects. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Diprotin A kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden, einer Methode, die häufig für die Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die sequentielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern. Nach der Assemblierung der Peptidkette wird das Endprodukt vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von this compound die Verwendung von großvolumigen Peptidsynthesizern und automatisierten HPLC-Systemen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist optimiert, um die Produktionskosten zu minimieren und die Effizienz zu maximieren, wobei häufig fortschrittliche Reinigungsmethoden wie präparative HPLC und Lyophilisation zum Einsatz kommen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diprotin A unterliegt aufgrund des Vorhandenseins von Peptidbindungen in erster Linie Hydrolysereaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese weniger häufig sind.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um die Peptidbindungen in this compound zu hydrolysieren. Übliche Reagenzien sind Salzsäure (HCl) oder Natriumhydroxid (NaOH).

Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H2O2) können verwendet werden, um die Aminosäurereste in this compound zu oxidieren.

Wichtigste gebildete Produkte:

Hydrolyse: Die Hydrolyse von this compound führt zur Bildung seiner konstituierenden Aminosäuren: Isoleucin, Prolin und Isoleucin.

Oxidation und Reduktion: Diese Reaktionen modifizieren typischerweise die Seitenketten der Aminosäuren, was zu verschiedenen oxidierten oder reduzierten Formen des Peptids führt.

Vergleich Mit ähnlichen Verbindungen

Diprotin B (Val-Pro-Leu): Another tripeptide inhibitor of DPP-IV with a similar mechanism of action but different amino acid composition.

Sitagliptin: A small molecule DPP-IV inhibitor used clinically for the treatment of type 2 diabetes.

Vildagliptin: Another small molecule DPP-IV inhibitor with a similar therapeutic application.

Uniqueness of Diprotin A: this compound is unique among DPP-IV inhibitors due to its peptide nature, which allows it to mimic the natural substrates of the enzyme more closely. This can result in a more specific and potent inhibition compared to small molecule inhibitors. Additionally, its tripeptide structure provides opportunities for further modification and optimization for therapeutic use .

Eigenschaften

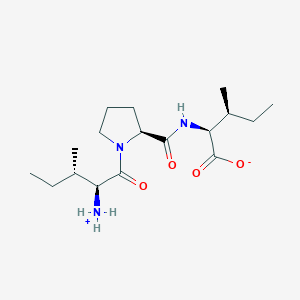

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTMAZFVYNDPLB-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920277 | |

| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90614-48-5 | |

| Record name | Diprotin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90614-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprotin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

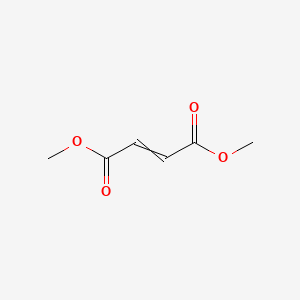

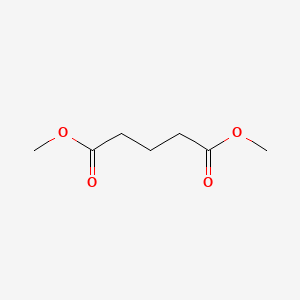

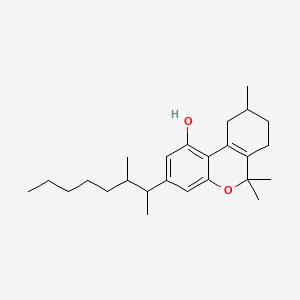

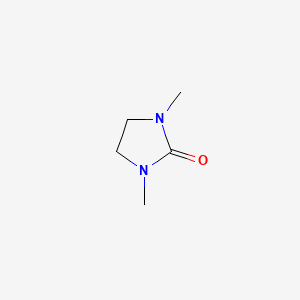

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.